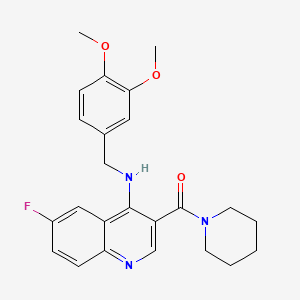
(4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a dimethoxybenzyl group and a piperidine moiety. The fluorine atom enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. The IUPAC name for this compound is:
The biological activity of this compound is attributed to several key mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting the replication process.
- Topoisomerase Inhibition : It inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication.
- Receptor Binding : It may interact with various cellular receptors involved in signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, including:
- Anticancer Activity : Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 12.5 | Induction of apoptosis |
| MCF7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Topoisomerase inhibition |
- Antimicrobial Properties : Preliminary studies suggest it possesses antimicrobial activity against various bacterial strains.
Case Studies
- In Vivo Studies : A study conducted on xenografted tumor models demonstrated significant tumor reduction when treated with this compound compared to control groups, indicating its potential as an anticancer agent .
- Cell Culture Assays : In vitro assays revealed that the compound effectively inhibited cell growth in multiple cancer cell lines, with IC50 values ranging from 10 to 15 µM, showcasing its efficacy as a therapeutic agent .
Research Findings
Recent research has highlighted the following critical findings regarding the biological activity of this compound:
- Selectivity : It exhibits selective inhibition against specific kinases involved in cancer progression, suggesting potential for targeted therapy .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it has shown enhanced efficacy, indicating potential for combination therapies in cancer treatment .
Propiedades
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-30-21-9-6-16(12-22(21)31-2)14-27-23-18-13-17(25)7-8-20(18)26-15-19(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTNXUKITRQCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













